![molecular formula C17H25B B14493125 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane CAS No. 65481-78-9](/img/structure/B14493125.png)
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound widely used in organic synthesis. It is known for its ability to catalyze hydroboration reactions, making it a valuable reagent in the preparation of various organic compounds. The compound’s unique structure, featuring a boron atom within a bicyclic framework, contributes to its reactivity and versatility in chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with bicyclo[3.3.1]nonane. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Hydroboration: It catalyzes the addition of boron to alkenes and alkynes, forming organoboron compounds.
Substitution: The boron atom can be replaced by other functional groups through reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydroboration: Pinacolborane, THF, and elevated temperatures (around 65°C) are commonly used.
Oxidation: Hydrogen peroxide or sodium hydroxide in aqueous media.
Substitution: Halogens or nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted organoboron compounds.
Aplicaciones Científicas De Investigación
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is extensively used in scientific research due to its versatility:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal research.
Mecanismo De Acción
The mechanism by which 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane exerts its effects involves the formation of a boron-carbon bond with the substrate. This bond formation facilitates various chemical transformations, such as hydroboration, by stabilizing reaction intermediates and lowering activation energy . The boron atom acts as a Lewis acid, accepting electron pairs from the substrate and promoting the desired reaction pathway .
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with different electronic properties.
Bicyclo[3.3.1]nonane-2,6-dione: A structurally related compound with distinct reactivity.
Uniqueness
9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the 2,4,6-trimethylphenyl group, which enhances its stability and reactivity compared to other boron-containing compounds. This structural feature allows for more efficient catalysis and broader applicability in organic synthesis .
Propiedades
Número CAS |
65481-78-9 |
|---|---|
Fórmula molecular |
C17H25B |
Peso molecular |
240.2 g/mol |
Nombre IUPAC |
9-(2,4,6-trimethylphenyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25B/c1-12-10-13(2)17(14(3)11-12)18-15-6-4-7-16(18)9-5-8-15/h10-11,15-16H,4-9H2,1-3H3 |
Clave InChI |
NLSIIIQSUSEOBV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)C3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
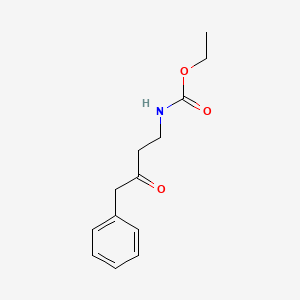
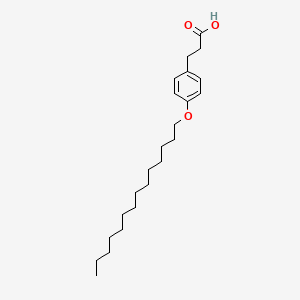
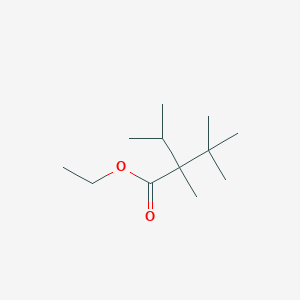
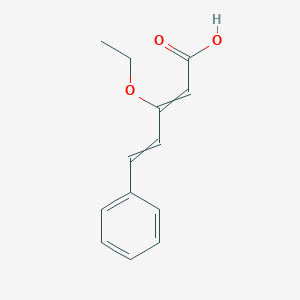
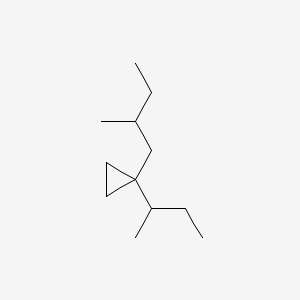
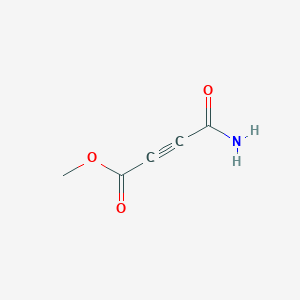
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
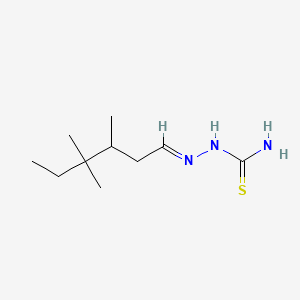
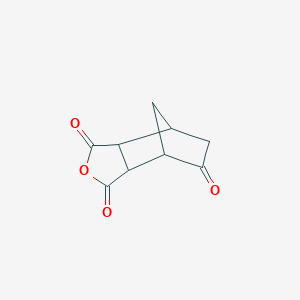

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

